molecular formula C15H22N2O B8381930 N-(4-Amino-2,6-dimethyl-phenyl)-2-cyclopentyl-acetamide

N-(4-Amino-2,6-dimethyl-phenyl)-2-cyclopentyl-acetamide

Cat. No. B8381930
M. Wt: 246.35 g/mol
InChI Key: HOYLEZLOXBHANC-UHFFFAOYSA-N
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Patent
US07601870B2

Procedure details

Zinc dust (10 g) was added in portions over 10 minutes to 2-cyclopentyl-N-(2,6-dimethyl-4-nitro-phenyl)-acetamide (1.45 g) in tetrahydrofuran (40 mL) and acetic acid (10 mL) cooled to 0° C. The reaction mixture was stirred 2 hours at 25° C., neutralized with solid sodium carbonate and filtered through silica (50 g), which was washed with ethyl acetate (200 mL). The organic phase was concentrated in vacuo to furnish 1.15 g (89% yield) of the title compound as a light orange solid. 1H NMR (500 MHz, DMSO-d6): 1.20 (m, 2H), 1.51 (m, 2H), 1.60 (m, 2H), 1.75 (m, 2H), 1.96 (s, 6H), 2.22 (m, 1H), 2.23 (d, 2H), 4.81 (b, 2H), 6.23 (s, 2H), 8.74 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-cyclopentyl-N-(2,6-dimethyl-4-nitro-phenyl)-acetamide
Quantity
1.45 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 g
Type
catalyst
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:6][C:7]([NH:9][C:10]2[C:15]([CH3:16])=[CH:14][C:13]([N+:17]([O-])=O)=[CH:12][C:11]=2[CH3:20])=[O:8])[CH2:5][CH2:4][CH2:3][CH2:2]1.C(=O)([O-])[O-].[Na+].[Na+]>O1CCCC1.C(O)(=O)C.[Zn]>[NH2:17][C:13]1[CH:12]=[C:11]([CH3:20])[C:10]([NH:9][C:7](=[O:8])[CH2:6][CH:1]2[CH2:5][CH2:4][CH2:3][CH2:2]2)=[C:15]([CH3:16])[CH:14]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
2-cyclopentyl-N-(2,6-dimethyl-4-nitro-phenyl)-acetamide
Quantity
1.45 g
Type
reactant
Smiles
C1(CCCC1)CC(=O)NC1=C(C=C(C=C1C)[N+](=O)[O-])C
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
10 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred 2 hours at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through silica (50 g), which
WASH
Type
WASH
Details
was washed with ethyl acetate (200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=CC(=C(C(=C1)C)NC(CC1CCCC1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.15 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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